molecular formula C19H38N2O B14459184 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol CAS No. 74038-84-9

1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol

Cat. No.: B14459184
CAS No.: 74038-84-9
M. Wt: 310.5 g/mol
InChI Key: IXDCGKCZHSLDOF-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propanol group attached to the imidazole ring, along with a dimethyl and undecyl substitution, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol can be achieved through various synthetic routes:

Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5,5-Dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

74038-84-9

Molecular Formula

C19H38N2O

Molecular Weight

310.5 g/mol

IUPAC Name

1-(5,5-dimethyl-2-undecyl-4H-imidazol-3-yl)propan-2-ol

InChI

InChI=1S/C19H38N2O/c1-5-6-7-8-9-10-11-12-13-14-18-20-19(3,4)16-21(18)15-17(2)22/h17,22H,5-16H2,1-4H3

InChI Key

IXDCGKCZHSLDOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CN1CC(C)O)(C)C

Origin of Product

United States

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